molecular formula C16H15NO4 B3020306 7-methyl-1,3-dioxo-2-phenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-4-carboxylic acid CAS No. 192821-98-0

7-methyl-1,3-dioxo-2-phenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-4-carboxylic acid

Cat. No. B3020306
CAS RN: 192821-98-0
M. Wt: 285.299
InChI Key: VKSNXANUXMIWPH-UHFFFAOYSA-N
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Description

This compound, also known by its CAS Number 192821-98-0, is a chemical with the molecular formula C16H15NO4 . It has a molecular weight of 285.29 .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.330±0.06 g/cm3 and a predicted boiling point of 559.2±50.0 °C . Unfortunately, the melting point and flash point are not available .

Scientific Research Applications

Synthesis of Novel Derivatives

The compound can be used as a precursor in the synthesis of novel derivatives. For instance, it can be used to synthesize hexahydrophthalimide derivatives . These derivatives have been synthesized from hexahydrophthalic anhydride and 2- (2-methyl-4-oxoquinazolin-3 (4 H )-yl)acetohydrazide .

Antimicrobial Activity

The compound can be used to synthesize new thiadiazoles, thioamides, 5-arylazothiazoles and pyrimido [4,5-d] [1,2,4]triazolo [4,3-a]pyrimidines . These compounds have been found to exhibit antimicrobial activity .

Antitumor Effects

The compound can be used in the synthesis of drugs with antitumor effects. For example, pomalidomide, a derivative of the compound, exhibits antitumor effects .

Immunomodulatory Properties

The compound can be used in the synthesis of drugs with immunomodulatory properties. For example, pomalidomide, a derivative of the compound, exhibits immunomodulatory properties .

Antiangiogenic Properties

The compound can be used in the synthesis of drugs with antiangiogenic properties. For example, pomalidomide, a derivative of the compound, exhibits antiangiogenic properties .

Direct Antimyeloma Activity

The compound can be used in the synthesis of drugs with direct antimyeloma activity. For example, pomalidomide, a derivative of the compound, exhibits direct antimyeloma activity when administered alongside low-dose dexamethasone .

properties

IUPAC Name

7-methyl-1,3-dioxo-2-phenyl-3a,4,7,7a-tetrahydroisoindole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-9-7-8-11(16(20)21)13-12(9)14(18)17(15(13)19)10-5-3-2-4-6-10/h2-9,11-13H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSNXANUXMIWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC(C2C1C(=O)N(C2=O)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-1,3-dioxo-2-phenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-4-carboxylic acid

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